molecular formula C8H6FIO B14024421 2-Fluoro-5-iodo-4-methylbenzaldehyde

2-Fluoro-5-iodo-4-methylbenzaldehyde

Cat. No.: B14024421
M. Wt: 264.03 g/mol
InChI Key: UMALGJLVIWGQQS-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde typically involves the iodination of 2-Fluoro-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-iodo-4-methylbenzaldehyde is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme-substrate interactions and the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the synthesis of complex molecules with specific properties .

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-5-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3

InChI Key

UMALGJLVIWGQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C=O)F

Origin of Product

United States

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